B1191591 BI-811283

BI-811283

Cat. No.: B1191591
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Development and Discovery Context

BI-811283 emerged from targeted drug discovery efforts by Boehringer Ingelheim in the early 2000s to address malignancies driven by chromosomal instability. Aurora B kinase, a regulator of mitotic fidelity, was identified as a therapeutic target due to its overexpression in cancers such as non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML). Preclinical studies demonstrated its potent antiproliferative effects, with half-maximal effective concentration (EC50) values below 14 nM across 24 tumor cell lines. First-in-human trials began in 2007 (NCT00701324), focusing on dose escalation in advanced solid tumors.

Table 1: Key Developmental Milestones

Year Milestone Significance
2007 Phase I trial initiation First clinical evaluation of this compound in humans
2010 Preclinical xenograft data Demonstrated tumor regression in NSCLC and pancreatic models
2016 Crystal structure publication Elucidated binding mode with Aurora B/INCENP complex (PDB: 5K3Y)

Classification Within Aurora Kinase Inhibitor Chemistry

This compound belongs to the diaminopyrimidine class of ATP-competitive kinase inhibitors. It exhibits high selectivity for Aurora B (IC50 = 9 nM) over Aurora A (IC50 = 70 nM) and Aurora C (IC50 = 17 nM). This specificity contrasts with pan-Aurora inhibitors like VX-680, which target all three isoforms.

Table 2: Select Aurora Kinase Inhibitors

Compound Target Selectivity IC50 (Aurora B) Clinical Status
This compound Aurora B > Aurora A/C 9 nM Phase I/II
ZM447439 Aurora B 105 nM Preclinical
Hesperadin Aurora B 250 nM Preclinical
AZD1152 Aurora B 0.37 nM Phase II

Significance in Medicinal Chemistry Research

This compound’s molecular design exploits the Aurora B ATP-binding pocket, forming hydrogen bonds with key residues (e.g., Leu154, Ala157) and hydrophobic interactions with the DFG motif. This binding disrupts histone H3 phosphorylation at serine 10, a biomarker of mitotic arrest. Unlike microtubule-targeting agents, this compound induces polyploidy and senescence, bypassing apoptosis resistance mechanisms in tumors.

Table 3: Biochemical Properties of this compound

Property Value
Molecular Formula C₂₈H₃₈F₃N₇O₂
Molar Mass 561.654 g/mol
IC50 (Aurora B) 9 nM
X-ray Resolution 1.6 Å (PDB: 5K3Y)

Properties

Appearance

Solid powder

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds in the Aurora B Inhibitor Class

The following table summarizes BI-811283 and its comparators:

Compound Developer Aurora B IC50 (nM) Clinical Stage Primary Indications Key Toxicities Efficacy Highlights
This compound Boehringer Ingelheim 9 Phase I/II Solid tumors, AML Neutropenia, thrombocytopenia 37% SD (monotherapy); improved outcomes in AML with cytarabine
AZD1152 (Barasertib) AstraZeneca 0.37 (Aurora B) Phase II AML, solid tumors Myelosuppression, fatigue Prolonged survival in AML; synergizes with chemotherapy
Chiauranib Not specified N/A Phase I Solid tumors, lymphoma Limited data Early evidence of tumor growth inhibition
KW-2449 Kyowa Hakko Kirin Broad-spectrum Preclinical/Phase I AML Not reported Suppressed AML growth in vitro/in vivo

Mechanistic and Pharmacological Differences

  • Potency and Selectivity: this compound (IC50: 9 nM) is less potent than AZD1152 (IC50: 0.37 nM) against Aurora B . This compound’s selectivity for Aurora B may reduce non-mitotic toxicity .
  • AML: Both inhibitors synergize with cytarabine, but AZD1152 achieved longer disease-free survival in phase II trials compared to this compound’s early-phase results .
  • Toxicity Profile: Both agents exhibit dose-limiting hematological toxicities, but this compound’s thrombocytopenia is more pronounced. AZD1152 is associated with higher rates of fatigue and mucosal inflammation .

Research Findings and Implications

Preclinical Insights

  • This compound induced polyploidy and apoptosis in leukemia cell lines at nanomolar concentrations, with minimal effects on normal hematopoietic cells .
  • AZD1152 showed superior penetration into bone marrow, enhancing its efficacy in AML .

Clinical Challenges

  • This compound’s narrow therapeutic window limits dose escalation, necessitating combination strategies .
  • AZD1152’s dual Aurora A/B inhibition may explain its broader antitumor activity but also increases toxicity risks .

Preparation Methods

Molecular Architecture of BI-811283

This compound is a diaminopyrimidine derivative with the molecular formula C28H31N7O2\text{C}_{28}\text{H}_{31}\text{N}_7\text{O}_2 and a molar mass of 561.654 g/mol. Its structure features a central pyrimidine ring substituted with aromatic and heterocyclic groups, which confer high affinity for the ATP-binding pocket of Aurora B kinase. Key functional groups include:

  • A trifluoromethylphenyl moiety enhancing hydrophobic interactions.

  • A pyridylmethyl group facilitating hydrogen bonding with kinase residues.

  • A morpholine ring improving solubility and pharmacokinetic stability.

Key Synthetic Hurdles

The synthesis of this compound involves multi-step organic reactions to assemble its complex heterocyclic framework. Challenges include:

  • Stereoselective Formation : Ensuring correct spatial orientation of chiral centers to maintain kinase selectivity.

  • Functional Group Compatibility : Managing reactivity of electron-deficient pyrimidine rings during coupling reactions.

  • Purification Complexity : Separating closely related byproducts due to the compound’s high molecular similarity to intermediates.

Computational Chemistry and Rational Design

In-Silico Modeling

This compound’s development leveraged molecular docking and dynamics simulations to optimize interactions with Aurora B kinase (PDB ID: 4AF3). Computational studies highlighted:

  • A binding energy of 12.3kcal/mol-12.3 \, \text{kcal/mol} for the this compound–AURKB complex, driven by van der Waals interactions and hydrogen bonds with Glu171 and Lys122.

  • Selectivity over Aurora A (IC50_{50} ratio >200-fold) attributed to steric clashes with Leu139 in Aurora A’s active site.

Table 1: Computational Parameters for this compound Design

ParameterValueSignificance
Docking Score (AutoDock)12.3kcal/mol-12.3 \, \text{kcal/mol}High affinity for Aurora B kinase
Solubility (LogS)4.1-4.1Balanced hydrophobicity for cell uptake
Polar Surface Area98.7A˚298.7 \, \text{Å}^2Favorable membrane permeability

Fragment-Based Drug Design

Fragment assembly strategies were critical in constructing this compound’s core structure:

  • Pyrimidine Core Synthesis :

    • Condensation of 2,4-dichloropyrimidine with ethylenediamine under microwave irradiation (150°C, 20 min) yielded the diaminopyrimidine scaffold.

    • Palladium-catalyzed Suzuki coupling introduced aryl groups at the 5-position.

  • Side-Chain Functionalization :

    • Mitsunobu reaction attached the morpholine ring to the pyridylmethyl group.

Pharmacological Profiling and Process Optimization

Preclinical Synthesis Scale-Up

Early-phase production faced challenges in reproducibility, necessitating:

  • Process Analytical Technology (PAT) : Real-time monitoring using HPLC-MS/MS to ensure intermediate purity >98%.

  • Crystallization Optimization : Switching from ethyl acetate to tert-butyl methyl ether improved crystal habit and yield (from 62% to 85%).

Table 2: Key Physicochemical Properties of this compound

PropertyValueMethod
Melting Point218220C218–220^\circ \text{C}Differential Scanning Calorimetry
Plasma Protein Binding89% (AGP-dependent)Equilibrium Dialysis
Metabolic Stabilityt1/2=6.2ht_{1/2} = 6.2 \, \text{h}Human Liver Microsomes Assay

Impurity Control

Critical impurities identified during synthesis included:

  • Des-Trifluoromethyl Analog : Formed via premature dehalogenation (controlled by maintaining reaction pH >10).

  • Dimerization Byproducts : Mitigated by limiting reaction temperatures to <60°C during coupling steps.

Comparative Analysis with Aurora Kinase Inhibitors

Selectivity Profiling

This compound exhibits >2000-fold selectivity for Aurora B over FLT3 and KIT kinases, attributed to its unique binding mode.

Table 3: Selectivity Profile of this compound vs. Analogs

KinaseThis compound IC50_{50} (nM)AT-9283 IC50_{50} (nM)
Aurora B925
FLT3>20,00035
KIT>20,00042

Synthetic Routes for Analogous Inhibitors

Lessons from this compound’s development informed synthesis of second-generation inhibitors:

  • AZD2811 : Utilizes a similar diaminopyrimidine core but incorporates a pyrazolo[1,5-a]pyrimidine group for enhanced CNS penetration.

  • PHA-739358 : Features a pyrrolopyrazole scaffold synthesized via Huisgen cycloaddition.

Challenges in Industrial-Scale Manufacturing

Raw Material Sourcing

  • Trifluoromethylphenyl Boronic Acid : Limited global suppliers necessitated in-house synthesis via palladium-catalyzed trifluoromethylation.

  • Chiral Auxiliaries : Cost of (R)-propylene oxide exceeded $12,000/kg, prompting development of asymmetric catalysis methods .

Q & A

Basic: What is the molecular mechanism of BI-811283 as an Aurora B kinase inhibitor, and how is this mechanism validated experimentally?

This compound selectively inhibits Aurora B kinase (AurB), a key regulator of mitosis, with an IC50 of 9 nM in vitro . Its mechanism involves binding to the ATP-binding pocket of AurB, disrupting chromosomal alignment and cytokinesis, leading to polyploidy and apoptosis in cancer cells. Validation typically employs kinase selectivity assays (e.g., radiometric or fluorescence-based kinase profiling) and cellular assays measuring phospho-histone H3 (Ser10) suppression, a downstream AurB activity marker. Flow cytometry is used to assess mitotic arrest and polyploidy in treated cell lines .

Basic: What experimental models are recommended for evaluating this compound's antitumor efficacy in preclinical studies?

Standard models include:

  • Cell lines : Hematological (e.g., AML cell lines like MV4-11) and solid tumor lines (e.g., HCT-116 colon carcinoma), with dose-response curves (IC50/EC50) generated using MTT or CellTiter-Glo assays .
  • Xenografts : Subcutaneous or orthotopic models in immunodeficient mice, with this compound administered intravenously. Efficacy is measured via tumor volume reduction and pharmacodynamic markers (e.g., Ki-67 suppression) .
  • Ex vivo patient-derived samples : Primary AML blasts cultured with this compound to assess clonogenic potential .

Basic: How are pharmacokinetic (PK) and pharmacodynamic (PD) parameters optimized in this compound studies?

PK/PD optimization involves:

  • Dose escalation : Phase I trials (e.g., NCT00701324) determine maximum tolerated dose (MTD) based on hematological toxicities (neutropenia, thrombocytopenia) .
  • Biomarker integration : PD endpoints like AurB inhibition (phospho-histone H3 levels) and apoptosis markers (cleaved caspase-3) are correlated with plasma drug concentrations using LC-MS/MS .
  • Species scaling : Preclinical PK data from rodents/non-human primates inform human dosing schedules .

Advanced: How should researchers resolve contradictions in this compound efficacy between phase I (solid tumors) and phase II (AML) trials?

Phase I trials (NCT00701324) reported no objective responses in solid tumors, while phase II (NCT00632749) showed 37% stable disease (SD) in AML with cytarabine combination . To address this:

  • Tumor heterogeneity analysis : Compare AurB expression levels (IHC/qPCR) and mitotic indices across tumor types. AML cells may exhibit higher AurB dependency .
  • Combination rationale : Cytarabine enhances this compound efficacy by synchronizing cells in S-phase, increasing mitotic vulnerability. Experimental validation requires synergy assays (e.g., Chou-Talalay combination index) .
  • Translational endpoints : Stratify patients by AurB activity or chromosomal instability biomarkers in future trials .

Advanced: What methodological strategies mitigate resistance to this compound in translational studies?

Resistance mechanisms include AurB overexpression or compensatory Aurora A activation. Mitigation approaches:

  • Co-inhibition screens : Test this compound with Aurora A inhibitors (e.g., Alisertib) or PLK1 inhibitors to bypass resistance .
  • Long-term culture models : Generate resistant cell lines via incremental this compound exposure, followed by RNA-seq/CRISPR screens to identify resistance drivers .
  • Dynamic BH3 profiling : Quantify mitochondrial priming to predict apoptosis susceptibility in resistant clones .

Advanced: How can researchers optimize this compound dosing schedules to balance efficacy and hematological toxicity?

  • Metronomic dosing : Lower, frequent doses (e.g., 50 mg this compound twice weekly) may reduce grade 3/4 neutropenia while maintaining AurB suppression .
  • Toxicity biomarkers : Monitor absolute neutrophil count (ANC) and platelet levels weekly. Pharmacokinetic modeling (e.g., NONMEM) predicts safe thresholds .
  • Supportive care : Co-administer granulocyte colony-stimulating factor (G-CSF) in preclinical models to validate toxicity mitigation .

Advanced: What statistical methods are critical for analyzing this compound trial data with heterogeneous patient responses?

  • Bayesian hierarchical models : Account for inter-patient variability in AurB expression and prior treatment history .
  • Time-to-event analysis : Use Cox proportional hazards models for progression-free survival (PFS), adjusting for covariates like cytogenetic risk in AML .
  • Dose-response meta-analysis : Pool phase I/II data to identify subpopulations benefiting from dose escalation .

Basic: What are the key ethical considerations when designing this compound clinical trials?

  • Informed consent : Disclose risks of hematological toxicities (e.g., febrile neutropenia) and potential lack of benefit in phase I .
  • Data safety monitoring boards (DSMBs) : Mandatory for early termination rules if >20% patients experience dose-limiting toxicities (DLTs) .
  • Preclinical justification : Animal efficacy/toxicity data must align with human trial objectives per ICH S9 guidelines .

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